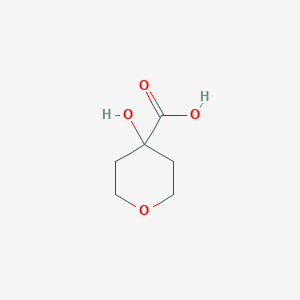

4-Hydroxyoxane-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxyoxane-4-carboxylic acid is an organic compound that incorporates a carboxyl functional group . It has a molecular formula of C6H10O4 and a molecular weight of 146.14 . The IUPAC name for this compound is 4-hydroxytetrahydro-2h-pyran-4-carboxylic acid .

Synthesis Analysis

The synthesis of carboxylic acids often involves the oxidation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds . Two other useful procedures for preparing carboxylic acids involve the hydrolysis of nitriles and carboxylation of organometallic intermediates . Both methods begin with an organic halogen compound and the carboxyl group eventually replaces the halogen .

Molecular Structure Analysis

The carbon and oxygen in the carbonyl group of this compound are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized, which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .

Chemical Reactions Analysis

Carboxylic acids can undergo a variety of chemical reactions. For instance, they can react with Thionyl Chloride to form acid chlorides . In this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group . The chloride anion produced during the reaction acts as a nucleophile .

Physical and Chemical Properties Analysis

Carboxylic acids, including this compound, have a high oxidation state . This is due to the presence of the carboxyl group, which is highly polar and can participate in hydrogen bonding . These properties can influence the boiling points and water solubilities of carboxylic acids .

Aplicaciones Científicas De Investigación

Lipid Peroxidation and Cellular Processes

4-Hydroxyoxane-4-carboxylic acid, as a product of lipid peroxidation, plays a role in cellular mechanisms. For example, Spickett (2013) discusses 4-hydroxy-2-nonenal (HNE), a product of phospholipid peroxidation with similar characteristics, highlighting its importance in studying the interactions with redox-sensitive cell signaling proteins and understanding their modulation in physiological or disease contexts (Spickett, 2013).

Biosynthesis from Methane

The biosynthesis of compounds like this compound can be achieved using methane as a starting material. Nguyen and Lee (2021) demonstrated the synthesis of 4-Hydroxybutyric acid, a related compound, from methane in Methylosinus trichosporium OB3b, illustrating a pathway to synthesize similar compounds from single carbon sources like methane (Nguyen & Lee, 2021).

Defense Chemicals in Agriculture

Hydroxamic acids, similar in structure to this compound, are significant in plant defense against pests and diseases. Niemeyer (1988) discussed the role of 4-hydroxy-1,4-benzoxazin-3-ones in cereals, indicating the potential role of related compounds in agricultural applications (Niemeyer, 1988).

Polymer Synthesis

Compounds like this compound can be used in polymer synthesis. Korhonen and Seppälä (2001) explored the use of similar hydroxy acids in creating poly(ester-anhydride)s, indicating the potential of this compound in polymer science (Korhonen & Seppälä, 2001).

Chromatographic Analysis

In analytical chemistry, derivatives of hydroxycarboxylic acids are used in gas chromatography. Hušek (1991) describes the conversion of hydroxymonocarboxylic acids into derivatives for capillary gas chromatography, which could be relevant for the analysis of this compound (Hušek, 1991).

Novel Polymers and Material Science

This compound and related compounds can contribute to the development of novel polymers. Nan et al. (2017) demonstrated the use of 4-hydroxymandelic acid, a compound structurally related to this compound, in creating polymers for various applications, including nanomedicine and organocatalysis (Nan et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The catalytic reduction of carboxylic acid derivatives, including 4-Hydroxyoxane-4-carboxylic acid, has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . Future research may focus on improving the efficiency and selectivity of these reactions .

Propiedades

IUPAC Name |

4-hydroxyoxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5(8)6(9)1-3-10-4-2-6/h9H,1-4H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYNNNPXILUPDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50289-13-9 |

Source

|

| Record name | 4-hydroxyoxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,2-benzoxazol-3-yl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2699763.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]benzamidehydrochloride](/img/structure/B2699766.png)

![3,4-dimethyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2699779.png)